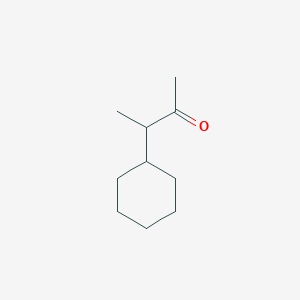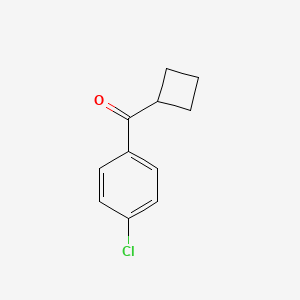![molecular formula C9H13NO B1354634 [4-(2-Aminoethyl)phenyl]methanol CAS No. 64353-30-6](/img/structure/B1354634.png)
[4-(2-Aminoethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Aminoethyl)phenyl]methanol: is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol 4-(2-Aminoethyl)benzyl alcohol . This compound is characterized by the presence of an aminoethyl group attached to a phenyl ring, which is further connected to a methanol group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of 4-(2-Nitroethyl)phenylmethanol: One common method involves the reduction of 4-(2-nitroethyl)phenylmethanol using hydrogen gas in the presence of a palladium catalyst.
Hydrogenation of 4-(2-Cyanoethyl)phenylmethanol: Another method includes the hydrogenation of 4-(2-cyanoethyl)phenylmethanol under high pressure and temperature conditions.
Industrial Production Methods: Industrial production typically involves the large-scale hydrogenation of 4-(2-nitroethyl)phenylmethanol or 4-(2-cyanoethyl)phenylmethanol using specialized reactors and catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(2-Aminoethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [4-(2-Aminoethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biomarker Research: It is studied as a potential biomarker for certain diseases due to its structural similarity to biologically active compounds.
Medicine:
Pharmaceutical Development: The compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry:
Mécanisme D'action
The mechanism of action of [4-(2-Aminoethyl)phenyl]methanol involves its interaction with various molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, influencing biochemical pathways . The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
4-(2-Aminoethyl)phenol: Similar structure but with a hydroxyl group instead of a methanol group.
4-(2-Aminoethyl)benzylamine: Similar structure but with an amine group instead of a methanol group.
Uniqueness:
Functional Group Diversity: The presence of both an aminoethyl group and a methanol group makes [4-(2-Aminoethyl)phenyl]methanol unique in its reactivity and applications.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.
Propriétés
IUPAC Name |
[4-(2-aminoethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJUPJKYBZVMCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506361 |
Source


|
| Record name | [4-(2-Aminoethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64353-30-6 |
Source


|
| Record name | [4-(2-Aminoethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10506361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)


![6-(trifluoromethyl)benzo[d]isoxazol-3-amine](/img/structure/B1354554.png)

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)








